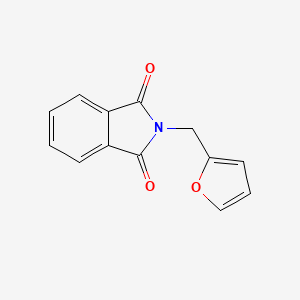

![molecular formula C12H11BrN2O3 B2489508 2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid CAS No. 1081143-33-0](/img/structure/B2489508.png)

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is a chemical compound with the CAS Number: 1081143-33-0 . It is also known by other synonyms such as “2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid” and "Glycine, N-[2-(6-bromo-1H-indol-1-yl)acetyl]-" .

Molecular Structure Analysis

The molecular formula of “2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is C12H11BrN2O3 . The molecular weight is 311.1313 .Physical And Chemical Properties Analysis

The boiling point of “2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid” is predicted to be 603.5±45.0 °C .Scientific Research Applications

Anticancer Properties

Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for drug development . Researchers explore the specific mechanisms by which this compound interacts with cancer cells and its potential for targeted therapies.

Antimicrobial Activity

The antimicrobial properties of indole derivatives extend to bacterial and fungal pathogens. Our compound may exhibit antibacterial effects against various strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus . Investigating its mode of action and efficacy against specific pathogens is crucial for understanding its potential applications.

Antioxidant Potential

Indole-based compounds often possess antioxidant properties. By scavenging free radicals and reducing oxidative stress, they contribute to cellular health. Our compound’s antioxidant activity warrants further exploration, especially in the context of oxidative stress-related diseases .

Corrosion Inhibition

Beyond biological applications, indole derivatives have been studied for their potential as corrosion inhibitors. By protecting metal surfaces from corrosion, they find relevance in industrial settings, such as oil refineries and pipelines. Our compound’s effectiveness in inhibiting corrosion merits investigation .

Plant Hormone Analogs

Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in plant growth and development. Derivatives of indole, including our compound, may serve as IAA analogs. Understanding their impact on plant physiology, growth, and stress responses could lead to innovative agricultural applications .

properties

IUPAC Name |

2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHYPMSORHOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)